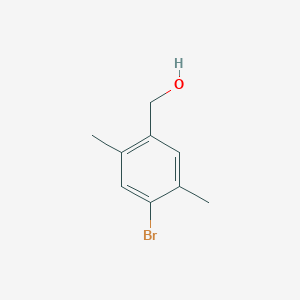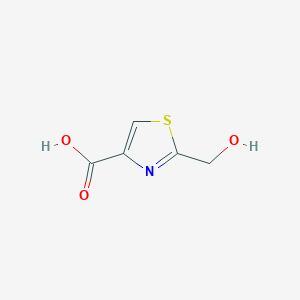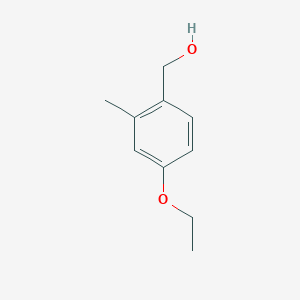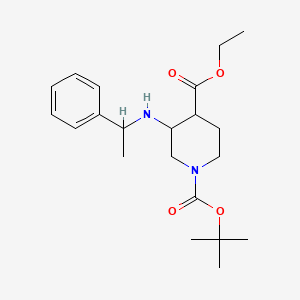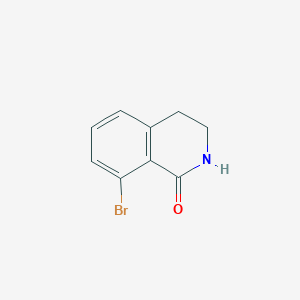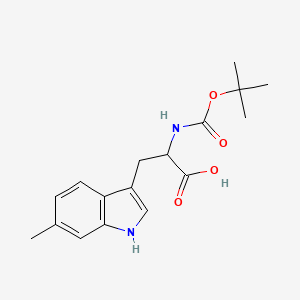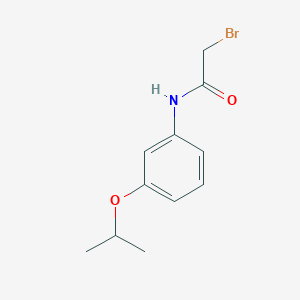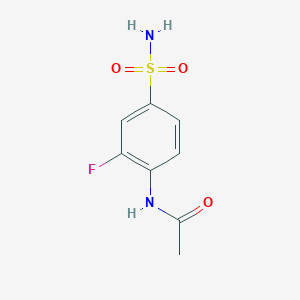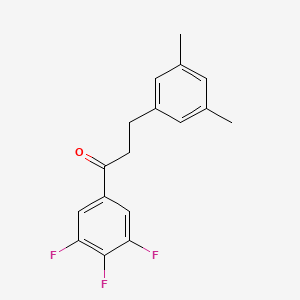
3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone involves various chemical reactions. For instance, the synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenylphosphoranylidenebutanylidene)pent-2-enedioate, which shares a similar structural motif, was achieved through the reaction of methyl 2-perfluoroalkynoates with methyl 5-oxo-4-(triphenylphosphoranylidene)hex-2-enoate at low temperatures. This process included an intramolecular elimination step to yield the final product . Additionally, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone through bromination, amination, cyclization, and acidification indicates the complexity and multi-step nature of synthesizing such fluorinated compounds .
Molecular Structure Analysis
The molecular structure and packing of compounds with similar structural features, such as 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, have been characterized by various spectroscopic methods. These structures are stabilized by hydrogen bonds, such as C–H...F and C–H...π interactions, which are crucial for the formation of supramolecular structures like Piedfort Units and two-dimensional networks . The crystal structures of related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, also exhibit weak C-H...O hydrogen bonds that contribute to the formation of dimers and larger supramolecular assemblies .
Chemical Reactions Analysis
The reactivity of dimethylphenyl compounds can be inferred from studies on similar molecules. For example, the nitration of 3,4-dimethylphenol with nitrogen dioxide leads to various nitrated products, indicating that the methyl groups can influence the reactivity and the position of electrophilic substitution on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the synthesis and properties of fluorinated polyimides from a diamine containing a 3,5-dimethylphenyl group revealed that the introduction of fluorine atoms and methyl groups can significantly affect the solubility, thermal stability, and optical properties of the resulting polymers. These polyimides exhibited excellent solubility in various organic solvents, high thermal stability, and transparency in the visible light region, along with low dielectric constants and moisture absorption . Similarly, the spectroscopic properties, including enol-keto tautomerism, of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were investigated, demonstrating the influence of intramolecular hydrogen bonding on the stability and electronic properties of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Advanced Polymers
A study by Shi et al. (2017) presented the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. These membranes exhibited high hydroxide conductivity and good chemical stability, suggesting their potential application in fuel cells and other electrochemical devices Shi et al., 2017.
Development of High-Performance Polymers
Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers showed excellent solubility, thermal stability, and low dielectric constants, making them suitable for use in electronic and optoelectronic applications Shang et al., 2012.
Fluorination Techniques
Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, demonstrating a method to introduce fluorine atoms into organic molecules. This technique could be pivotal in synthesizing fluorinated compounds with enhanced properties for pharmaceuticals and agrochemicals Koudstaal & Olieman, 2010.
Advanced Materials for Photoelectric and Microelectronic Applications
Wang et al. (2009) reported on the synthesis and properties of fluorinated poly(ether ketone imide)s based on a new unsymmetrical and concoplanar diamine. These materials exhibited high optical transparency, low dielectric constants, and excellent thermal stability, suggesting their suitability for photoelectric and microelectronic materials Wang et al., 2009.
Organic Light-Emitting Diodes (OLEDs)
Rothmann et al. (2010) developed donor-substituted 1,3,5-triazines as host materials for blue phosphorescent organic light-emitting diodes. This work highlights the importance of molecular design in developing efficient OLED materials with high performance Rothmann et al., 2010.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATTYKXRKRFQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644922 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898781-19-6 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



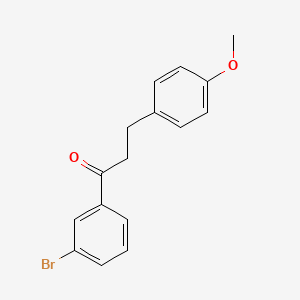

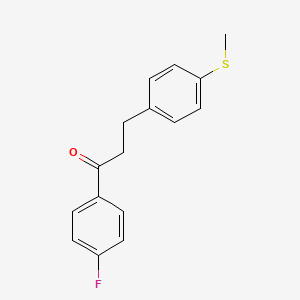
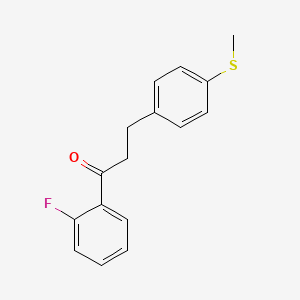
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
